Scutebata F
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Scutebata F involves microbial transformation using Streptomyces species. This biotransformation process is advantageous as it allows for regioselective and stereoselective introduction of functional groups under mild conditions . The reactions involved include hydroxylation, acetylation, and deacetylation, leading to the formation of various metabolites .
Industrial Production Methods
Industrial production of this compound is primarily based on the extraction from Scutellaria barbata. The plant material is subjected to ethanol extraction, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Scutebata F undergoes several types of chemical reactions, including:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of acetyl groups.
Deacetylation: Removal of acetyl groups.
Common Reagents and Conditions
The microbial transformation of this compound involves the use of Streptomyces species under controlled conditions. The reactions are typically carried out in aqueous media at ambient temperatures, making the process environmentally friendly .
Major Products Formed
The major products formed from the reactions of this compound include various hydroxylated and acetylated derivatives. These derivatives exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Scutebata F has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying neo-clerodane diterpenoids and their transformations.
Biology: Investigated for its role in microbial biotransformation processes.
Medicine: Exhibits cytotoxic activities against cancer cell lines, making it a potential candidate for anticancer drug development
Mechanism of Action
The mechanism of action of Scutebata F involves the induction of apoptosis in cancer cells. It achieves this by down-regulating pro-survival proteins, such as Inhibitors of Apoptosis (IAPs), thereby releasing the molecular brakes on apoptosis . This leads to the selective cytotoxicity of this compound against cancer cells.
Comparison with Similar Compounds
Scutebata F is part of a larger group of neo-clerodane diterpenoids isolated from Scutellaria species. Similar compounds include:
Scutebarbatine A: Another neo-clerodane diterpenoid with similar cytotoxic properties.
Scutebarbatine G: Known for its insect antifeedant properties.
Barbatin A: Exhibits cytotoxic activities against various cancer cell lines.
This compound is unique due to its specific structural features, such as the 13-spiro neo-clerodane skeleton, which contributes to its distinct biological activities .
Properties
IUPAC Name |
[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO9/c1-17-9-10-21(39-26(35)20-8-7-13-31-15-20)23-27(4)11-12-30(14-22(34)36-16-30)40-29(27,6)25(38-19(3)33)24(28(17,23)5)37-18(2)32/h7-9,13,15,21,23-25H,10-12,14,16H2,1-6H3/t21-,23-,24+,25+,27-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJGRPGPCIYGRC-LZUUMNQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C)OC(=O)C)C)OC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316848 | |
Record name | Scutebarbatine F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207181-62-1 | |
Record name | Scutebarbatine F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutebarbatine F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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